1-Phenylisoquinoline 2-oxide 1-Phenylisoquinoline 2-oxide
Brand Name: Vulcanchem
CAS No.: 16303-15-4
VCID: VC21086688
InChI: InChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H
SMILES: C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-]
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol

1-Phenylisoquinoline 2-oxide

CAS No.: 16303-15-4

Cat. No.: VC21086688

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylisoquinoline 2-oxide - 16303-15-4

Specification

CAS No. 16303-15-4
Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
IUPAC Name 2-oxido-1-phenylisoquinolin-2-ium
Standard InChI InChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H
Standard InChI Key YLRIEECDDJIRGA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-]
Canonical SMILES C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-]

Introduction

Structural Clarification and Properties

Understanding Isoquinoline and Quinoline Nomenclature

The nomenclature of heterocyclic compounds can sometimes lead to confusion due to different numbering systems. In isoquinoline, the nitrogen atom occupies position 2 of the ring system, whereas in quinoline, the nitrogen is at position 1. The compound "1-Phenylisoquinoline 2-oxide" would theoretically refer to an isoquinoline derivative with a phenyl group at position 1 and an oxide functionality at position 2 (where the nitrogen is located), making it effectively an N-oxide derivative.

Much of the available research data focuses on 2-Phenylquinoline 1-oxide (CAS: 5659-33-6), which has a different structural arrangement - a quinoline core with a phenyl substituent at position 2 and an N-oxide group at position 1 .

Physical and Chemical Properties

Based on data for structurally related compounds, particularly 2-Phenylquinoline 1-oxide, we can infer some properties of 1-Phenylisoquinoline 2-oxide:

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO
Molecular Weight221.25 g/mol
IUPAC Name1-oxido-2-phenylquinolin-1-ium (for 2-Phenylquinoline 1-oxide)
Polar Surface Area (PSA)25.46
LogP3.93530
Physical StatePresumed solid at room temperature-

While these properties are primarily derived from the related 2-Phenylquinoline 1-oxide, they provide a reasonable approximation for 1-Phenylisoquinoline 2-oxide given the structural similarities between these heterocyclic N-oxide compounds .

Synthesis Approaches for N-oxide Heterocycles

Optimization of Reaction Conditions

Research on related N-oxide compounds has revealed optimal conditions for their synthesis. A comprehensive solvent screening study demonstrated the following results for the synthesis of 3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide:

No.SolventTemperature (°C)Time (h)Yield (%)
1DMF801627
2DMF120166
3BuOH t801655
4PrOH i801675
5EtOH781692
6MeOH651696
10MeOH65896
11MeOH65454
12MeOH65874

This data indicates that methanol at 65°C for 8 hours provides optimal conditions for the synthesis of isoquinoline N-oxide derivatives, achieving yields as high as 96% . Notably, increasing the reaction temperature to 120°C significantly decreased the yield, suggesting thermal sensitivity of these N-oxide compounds.

Chemical Reactivity and Behavior

Stability Considerations

The search results indicate that N-oxide derivatives exhibit variable stability depending on reaction conditions. For instance, when synthesizing 3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide, increasing the reaction temperature from 80°C to 120°C led to a dramatic decrease in yield (from 27% to 6%) . This suggests that 1-Phenylisoquinoline 2-oxide might also be sensitive to high temperatures, potentially undergoing decomposition or rearrangement reactions.

Additionally, the solvent environment significantly impacts the stability and reactivity of these compounds, with protic solvents like methanol and ethanol generally providing better results compared to aprotic solvents like DMF for related N-oxide derivatives .

Comparative Analysis with Related Compounds

Comparison with 2-Phenylquinoline 1-oxide

The search results provide substantial information about 2-Phenylquinoline 1-oxide (CAS: 5659-33-6), which allows for a comparative analysis with the hypothetical structure of 1-Phenylisoquinoline 2-oxide:

Feature2-Phenylquinoline 1-oxide1-Phenylisoquinoline 2-oxide
Core structureQuinoline (N at position 1)Isoquinoline (N at position 2)
Phenyl positionPosition 2Position 1
Oxide positionPosition 1 (N-oxide)Position 2 (presumed N-oxide)
IUPAC name1-oxido-2-phenylquinolin-1-iumNot directly provided
CAS Number5659-33-6Not specified in search results
Molecular Weight221.25 g/molPresumed similar (≈221.25 g/mol)

This comparison highlights the structural isomerism between these two compounds, with the key difference being the position of the nitrogen in the heterocyclic core (quinoline vs. isoquinoline) .

Comparison with Functionalized Isoquinoline N-oxides

The search results contain spectroscopic data for several functionalized isoquinoline N-oxides, which provides context for understanding the structural diversity within this compound class:

CompoundKey Spectroscopic FeaturesSubstituent Effects
3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide¹H NMR: δ 8.95 (s, 1H) characteristic peakPhenyl and phenylselanyl groups influence aromatic region
4-(Phenylselanyl)-3-(4-tolyl)isoquinoline-2-oxideAdditional ¹H NMR peak at δ 2.40 (s, 3H) for methyl groupMethyl substituent on phenyl ring adds upfield signal
4-(Naphthalen-2-ylselanyl)-3-phenylisoquinoline-2-oxideMore complex aromatic region in ¹H NMRNaphthyl group contributes additional aromatic signals

These comparisons illustrate how structural modifications affect the spectroscopic properties of isoquinoline N-oxides, providing a framework for predicting the characteristics of 1-Phenylisoquinoline 2-oxide .

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